(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
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Description
“®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C12H19ClN2 . It is used in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolidine core, which is a five-membered ring with one nitrogen atom . It also contains a benzyl group, which is a phenyl group attached to a methyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.74566 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis of Quinolone Antibacterials
The stereochemical manipulation of pyrrolidine derivatives, including those related to "(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride", has been explored in the synthesis of quinolone antibacterials. These studies demonstrate the use of chiral auxiliaries and stereoselective synthesis techniques to produce key intermediates for antibacterial compounds, highlighting the role of pyrrolidine derivatives in developing new antibiotics (Schroeder et al., 1992).
Chiral 3-Substituted Pyrrolidines
The synthesis of chiral 3-substituted pyrrolidines from pyrrolidinone precursors demonstrates the utility of pyrrolidine derivatives in creating compounds with potential therapeutic applications. These syntheses involve the use of chiral α-methylbenzyl functionality as both a protecting group and a chiral auxiliary, underscoring the versatility of pyrrolidine derivatives in organic synthesis (Suto et al., 1992).
Environmental Analysis
Research into the analysis of aliphatic amines in water demonstrates the application of chemical derivatization techniques, including those involving pyrrolidine derivatives, for environmental monitoring. This work is crucial for assessing water quality and the impact of industrial processes on aquatic ecosystems (Sacher et al., 1997).
Organometallic Chemistry
Pyrrolidine derivatives have been utilized in the study of geminal dehydrogenation reactions mediated by electron-rich metal complexes. These reactions have implications for the development of new catalytic processes and the synthesis of complex organic molecules, demonstrating the intersection of organometallic chemistry and organic synthesis (Ferrando-Miguel et al., 2002).
Adenosine Receptor Antagonists
The development of adenosine receptor antagonists from pyrrolopyrimidine derivatives, which are structurally related to pyrrolidine compounds, highlights the role of these molecules in medicinal chemistry. Such antagonists have potential applications in treating a variety of diseases, including cardiovascular and inflammatory disorders (Hess et al., 2000).
Properties
IUPAC Name |
(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIWZUYGZBWQCM-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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